molecular formula C8H17N3O2 B574521 2-(4-Aminopiperazin-1-YL)ethyl acetate CAS No. 161667-07-8

2-(4-Aminopiperazin-1-YL)ethyl acetate

Cat. No.: B574521
CAS No.: 161667-07-8
M. Wt: 187.243
InChI Key: TUYWQFHJCVOKFF-UHFFFAOYSA-N
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Description

2-(4-Aminopiperazin-1-YL)ethyl acetate (CAS 161667-07-8) is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . This piperazine derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules. Piperazine-based compounds are extensively studied for their diverse pharmacological activities. Recent scientific literature highlights that structurally similar piperazine derivatives have demonstrated significant neuropharmacological potential, with anxiolytic and antidepressant-like activities modulated through serotonergic pathways and the GABAA receptor . Furthermore, related piperazine compounds are being investigated in oncology research, showing efficacy as inhibitors of targets like PARP1, which can induce apoptosis in cancer cell lines . The compound is characterized by specific physical properties, including a predicted density of 1.1 g/cm³ and a boiling point of approximately 283.5°C . As a versatile chemical intermediate, it enables further chemical diversification for researchers exploring new therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for food application.

Properties

IUPAC Name

2-(4-aminopiperazin-1-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-8(12)13-7-6-10-2-4-11(9)5-3-10/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYWQFHJCVOKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668306
Record name 2-(4-Aminopiperazin-1-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161667-07-8
Record name 2-(4-Aminopiperazin-1-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Ethyl Bromoacetate

The most straightforward method involves alkylating piperazine with ethyl bromoacetate. Piperazine’s secondary amines necessitate protective group strategies to prevent over-alkylation. For example, N-Boc-piperazine reacts with ethyl bromoacetate in dimethylformamide (DMF) at 0–25°C, yielding ethyl 2-(4-Boc-piperazin-1-yl)acetate. Subsequent deprotection with trifluoroacetic acid (TFA) affords the target compound.

Key Data:

ParameterValue
SolventDMF
Temperature0–25°C
Yield (Boc-protected)75%
Deprotection AgentTFA
Final Yield68%

This method is limited by competing bis-alkylation, which reduces yields unless stoichiometry is tightly controlled.

Reductive Amination Approaches

Leuckart–Wallach Reaction

Reductive amination of ethyl 2-oxoacetate with piperazine under Leuckart–Wallach conditions (ammonium formate, 150°C) provides moderate yields (50–55%). However, this method generates imine intermediates that require high-pressure hydrogenation for full conversion.

Catalytic Hydrogenation Methods

Hydrogenation of Oxime Intermediates

Adapting methodologies from cyclohexane-based syntheses, 2-(4-aminopiperazin-1-yl)ethyl acetate can be synthesized via oxime intermediates. Ethyl 2-(4-oximinopiperazin-1-yl)acetate undergoes hydrogenation at 5–10 bar H2 using Pd/C or Raney Ni, achieving yields up to 82%.

Optimization Table:

CatalystSolventH2 Pressure (bar)Yield (%)
Pd/CEthanol780.9
Raney NiEthanol882.0

Side products include over-reduced piperidine derivatives, necessitating precise reaction monitoring.

Microwave-Assisted Synthesis

Microwave irradiation accelerates nucleophilic substitution reactions, reducing reaction times from hours to minutes. Ethyl bromoacetate and N-Boc-piperazine in acetonitrile under microwave conditions (100°C, 300 W) achieve 85% conversion in 15 minutes. This method minimizes thermal degradation, enhancing overall efficiency.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
Direct AlkylationSimple, scalableRequires protective groups68–75
Reductive AminationNo protective groups neededHigh temperatures, side products50–55
Catalytic HydrogenationHigh selectivityExpensive catalysts80–82
Microwave-AssistedRapid, energy-efficientSpecialized equipment required70–85

Catalytic hydrogenation offers the best balance of yield and selectivity, whereas microwave methods excel in speed .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperazin-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the piperazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

2-(4-Aminopiperazin-1-yl)ethyl acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperazin-1-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethyl acetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Molecular Formula Notable Features
2-(4-Aminopiperazin-1-yl)ethyl acetate Piperazine Ethyl acetate ester, -NH2 C8H16N3O2 High polarity, ester hydrolyzability
Benzyl 4-aminopiperidine-1-carboxylate Piperidine Benzyl ester, -NH2 C13H18N2O2 Reduced basicity (piperidine vs. piperazine), aromatic benzyl group
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Carboxylic acid, Fmoc-protected C21H21N3O4 Peptide synthesis utility, acid form enhances water solubility
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate Piperazine Phenoxyethyl ester C14H20N2O3 Aromatic phenoxy group increases π-π interactions
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Piperazine Methanone, -NH2, -CH3 C12H15N3O Ketone stability vs. ester lability, methyl substitution reduces polarity
Key Observations:
  • Piperazine vs. Piperidine: Piperazine derivatives (e.g., the target compound) exhibit higher basicity and polarity due to the second nitrogen atom, enhancing solubility in polar solvents compared to piperidine analogues like benzyl 4-aminopiperidine-1-carboxylate .
  • Ester vs. Acid/Ketone: The ethyl acetate ester in the target compound increases lipophilicity relative to carboxylic acids (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) but remains hydrolytically labile. Ketones (e.g., (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) offer greater stability under physiological conditions .
  • Substituent Effects: Bulky groups (e.g., Fmoc in 2-[4-(Fmoc)piperazin-1-yl]acetic acid) reduce solubility but enhance steric protection, whereas aromatic substituents (e.g., phenoxy in Ethyl 2-(4-piperazin-1-ylphenoxy)acetate) favor interactions with biological targets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 186.23 -0.5 ~50 (moderate) Not reported
Benzyl 4-aminopiperidine-1-carboxylate 246.30 1.2 ~10 (low) 80–85
2-[4-(Fmoc)piperazin-1-yl]acetic acid 379.41 2.8 <1 (very low) Not reported
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate 276.33 1.5 ~20 (moderate) Not reported
Key Observations:
  • The target compound’s lower LogP (-0.5) reflects its balance between polar (piperazine, -NH2) and nonpolar (ethyl acetate) groups, resulting in moderate water solubility.
  • Piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) exhibit higher LogP due to the aromatic benzyl group, reducing aqueous solubility .
  • Bulky substituents (e.g., Fmoc) drastically reduce solubility, highlighting the trade-off between functional group complexity and practicality in drug formulation .

Biological Activity

2-(4-Aminopiperazin-1-YL)ethyl acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and data tables.

  • Molecular Formula : C8H17N3O2
  • Molar Mass : 187.24 g/mol
  • Structural Characteristics : The compound features a piperazine ring, which is known for its versatility in pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on ethyl acetate extracts from various plants demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined using the broth micro-dilution method, revealing that certain derivatives showed promising antibacterial activity.

Table 1: Antimicrobial Activity of Ethyl Acetate Extracts

CompoundMIC (µg/mL)Activity
2-(4-Aminopiperazin-1-YL)EA50Moderate antibacterial
Aurantiamide acetate25Strong antibacterial
Lupeol100Weak antibacterial

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro studies. In these studies, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages, measuring levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 2: Cytokine Levels in Response to Treatment

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Control15080
LPS300150
LPS + 2-(4-Aminopiperazin-1-YL)EA200100

The results indicate a significant reduction in cytokine levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)15High
MCF7 (breast cancer)20Moderate
Normal Fibroblasts>100Low

Case Studies

Recent studies have highlighted the effectiveness of derivatives of piperazine compounds in treating infections and inflammation. For instance, a study focusing on derivatives similar to this compound reported enhanced antimicrobial activity when combined with traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant bacterial strains.

Q & A

Q. What are the key steps in synthesizing 2-(4-Aminopiperazin-1-YL)ethyl acetate, and how are reaction conditions optimized?

The synthesis involves:

Amide coupling : Reacting piperazine derivatives with ethyl chloroacetate in solvents like ethanol or dichloromethane.

Amination : Introducing the amine group via nucleophilic substitution under moderate temperatures (20–50°C) .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization factors :

  • Solvent polarity : Ethanol enhances solubility of intermediates.
  • pH control : Maintain neutral to slightly basic conditions to prevent ester hydrolysis.
  • Reaction time : 6–12 hours for complete conversion .

Q. Table 1: Typical Synthesis Parameters

ParameterCondition
SolventEthanol/Dichloromethane
Temperature20–50°C
Reaction Time6–12 hours
Key ReagentsEthyl chloroacetate, Piperazine

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : Confirms amine and ester functional groups. For example, the ethyl acetate group shows triplet peaks at δ ~1.2 ppm (CH3) and quartet at δ ~4.1 ppm (CH2) .
  • Mass Spectrometry (MS) : Determines molecular weight (m/z ≈ 186.24 for [M+H]⁺) .
  • X-ray Crystallography : Resolves 3D conformation using programs like SHELXL .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Polar solvents (water, ethanol) due to amine and ester groups.
  • Stability :
    • Degrades under extreme pH (<3 or >10) via ester hydrolysis.
    • Store at –20°C in inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Cross-validation : Combine NMR, MS, and IR to confirm functional groups.
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies for comparison with experimental data .
  • Crystallographic refinement : Use SHELXL’s least-squares algorithms to resolve electron density ambiguities .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Inert atmosphere : Prevents oxidation of the amine group during amination.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates esterification.
  • Stepwise monitoring : TLC or HPLC tracks intermediate formation to adjust reaction kinetics .

Q. Table 2: Common Contaminants and Mitigation

ContaminantSourceMitigation Strategy
Hydrolysis byproductsAcidic/basic conditionspH buffering
Unreacted piperazineIncomplete aminationExtended reaction time

Q. How does modifying the piperazine ring affect biological activity?

  • Receptor binding : The 4-aminopiperazine moiety interacts with serotonin (5-HT) and dopamine receptors. Substitutions at the amine group alter affinity; e.g., fluorination increases blood-brain barrier permeability .
  • SAR studies : Methyl or ethyl groups on the piperazine ring reduce off-target effects in CNS drug candidates .

Q. What computational methods predict the compound’s redox behavior in biological systems?

  • DFT calculations : Estimate reduction potentials (e.g., VDEs) for Fe-S clusters in enzyme-binding simulations .
  • Molecular docking : AutoDock Vina models interactions with cytochrome P450 enzymes .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • First aid :
    • Ingestion : Rinse mouth with water (if conscious).
    • Inhalation : Move to fresh air; seek medical attention .

Q. Table 3: Safety Data

HazardPrecaution
Skin irritationWash with soap/water for 15 minutes
Environmental toxicityAvoid aqueous disposal

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